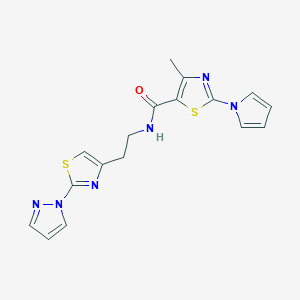![molecular formula C22H23N3O3 B2943016 ethyl {2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate CAS No. 912889-76-0](/img/structure/B2943016.png)
ethyl {2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “ethyl {2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate” is a complex organic molecule that contains several functional groups. These include an ethyl group, a benzimidazole ring, a pyrrolidinone ring, and an acetate group . Each of these components could contribute to the overall properties of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole ring is a bicyclic heterocycle consisting of fused benzene and imidazole rings . The pyrrolidinone ring is a five-membered ring containing a nitrogen atom and a carbonyl group .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzimidazole ring could participate in electrophilic substitution reactions, while the pyrrolidinone ring could undergo reactions at the carbonyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could all influence its properties .
Aplicaciones Científicas De Investigación
New Routes to Heterocyclic Compounds
Researchers have explored synthetic routes to create novel heterocyclic compounds. For instance, one study detailed the preparation of ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate through the condensation of cyanoacetohydrazide with diethyl monoimidic malonate. This work highlights the compound's reactivity towards various electrophilic reagents, offering insights into the synthesis of pyridopyridazine derivatives (Elnagdi et al., 1988).
Benzimidazole Derivatives as Inhibitors
Another significant application involves the synthesis of imidazo[1,2-a]pyridine derivatives, acting as inhibitors of TNF-alpha expression in T cells. This research demonstrates the utility of ethyl (1-benzylimidazolidin-2-ylidene)acetate derivatives in inhibiting inducible TNF-alpha promoter activity, showcasing the compound's potential in modulating immune responses (Rether et al., 2008).
Antinociceptive Activity Studies
The antinociceptive activity of benzimidazolon-3-yl acetic acid derivatives has been evaluated, revealing that certain derivatives exhibit potent activity comparable to aspirin. This finding underscores the therapeutic potential of such derivatives in pain management (Nacak et al., 1999).
Synthesis of Polyfunctionally Substituted Derivatives
Research has also focused on the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, utilizing ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates. These efforts highlight the versatility of ethyl acetate derivatives in heterocyclic chemistry (Mohareb et al., 2004).
Greener Synthesis Approaches
A study employing hydrogen peroxide in ethyl acetate for the synthesis of benzimidazolequinone derivatives emphasizes the shift towards greener, more environmentally friendly synthesis methods. This approach not only yields high-purity products but also aligns with the principles of sustainable chemistry (Sweeney et al., 2017).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as benzimidazole derivatives, have been found to target key functional proteins in bacterial cell division .
Mode of Action
It’s worth noting that benzimidazole derivatives have been shown to interact with their targets, leading to the inhibition of bacterial cell division .
Biochemical Pathways
It’s known that benzimidazole derivatives can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been shown to have potent antimicrobial activity .
Propiedades
IUPAC Name |
ethyl 2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-3-28-21(27)14-25-19-7-5-4-6-18(19)23-22(25)16-12-20(26)24(13-16)17-10-8-15(2)9-11-17/h4-11,16H,3,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBQZFPJYPYVBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propyl]acetamide](/img/structure/B2942934.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2942935.png)
![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide](/img/structure/B2942938.png)
![N-cyclopropyl-2-(4-ethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2942941.png)

![N-(6-methylpyridin-2-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2942944.png)

![2-((5-Fluoro-2-methoxyphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2942947.png)

![N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2942951.png)
![(2Z)-N-acetyl-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2942952.png)

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-1H-imidazole-5-sulfonamide](/img/structure/B2942955.png)
